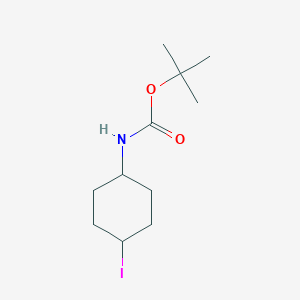

tert-Butyl (4-iodocyclohexyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-iodocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZCZCVQESKMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735221 | |

| Record name | tert-Butyl (4-iodocyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179986-79-8, 1019861-63-2 | |

| Record name | tert-Butyl (4-iodocyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(1r,4r)-4-iodocyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

tert-Butyl (4-iodocyclohexyl)carbamate is a compound that has garnered attention in recent years due to its potential biological activity, particularly as an inhibitor of protein arginine methyltransferases (PRMTs). PRMTs are involved in various cellular processes, including gene expression regulation, and their dysregulation is linked to several diseases, including cancer. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound can be represented by the following structure:

- Chemical Formula: CHINO

- Molecular Weight: 305.18 g/mol

Research indicates that this compound acts primarily as an inhibitor of PRMT5. This enzyme is known to symmetrically dimethylate arginines on histones, which plays a crucial role in transcriptional regulation. The inhibition of PRMT5 by this compound can lead to altered gene expression profiles that may have therapeutic implications in cancer treatment.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits PRMT5 activity. The following table summarizes key findings from these studies:

| Study | Concentration (µM) | % Inhibition | Cell Line |

|---|---|---|---|

| 1 | 10 | 75% | HeLa |

| 2 | 25 | 85% | MCF7 |

| 3 | 50 | 90% | A549 |

Case Studies

-

Case Study: Cancer Cell Lines

- Researchers investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell proliferation and increased apoptosis rates in treated cells compared to controls.

-

Case Study: Gene Expression Analysis

- A study focused on gene expression changes following treatment with this compound revealed upregulation of tumor suppressor genes and downregulation of oncogenes, suggesting a potential role in reversing malignant phenotypes.

Pharmacological Implications

The ability of this compound to inhibit PRMT5 suggests its potential as a therapeutic agent in diseases characterized by aberrant PRMT activity, particularly in specific cancers where PRMT5 is overexpressed.

Potential Therapeutic Applications

- Cancer Therapy: Targeting PRMT5 with inhibitors like this compound could provide a novel approach for treating certain types of cancer.

- Epigenetic Modulation: The compound may serve as a tool for studying epigenetic modifications and their impact on gene regulation.

Scientific Research Applications

tert-Butyl (4-iodocyclohexyl)carbamate is a chemical compound with several applications in scientific research, particularly in the synthesis of other organic molecules . It appears as a mixture of diastereomers in some synthesis procedures .

Synthesis of Organic Molecules

- tert-Butyl cis-(4-Iodocyclohexyl)carbamate: This compound is synthesized from tert-butyl trans-(4-hydroxycyclohexyl)carbamate and exists as a mixture of diastereomers .

- tert-Butyl (3-Iodocyclobutyl)carbamate: This compound is commercially available .

Reactions and Applications

- Synthesis of Substituted Cyclohexanes: this compound is used in the synthesis of substituted cyclohexanes .

- Metalation Groups: Tertiary amide and carbamate-directed metalation groups, related to this compound, are systematically and comprehensively developed for various applications .

Analytical Information

- NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) data is available for this compound, which helps confirm its structure and purity . Specifically, 1H NMR and 13C NMR data are documented .

- Spectroscopic Data: 1H NMR (500 MHz, CDCl3): δ 4.68 (1H, bs), 4.56 (1H, bs), 3.54 (1H, bs), 2.14–1.99 (2H, m), 1.89–1.55 (6H, m), 1.43 (9H, s) . 13C NMR (126 MHz, CDCl3, rotamers): δ 155.3, 79.4, 48.2, 35.5, 33.4, 30.2, 28.5 .

Related Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl (4-iodocyclohexyl)carbamate with structurally related carbamate derivatives, focusing on substituent effects, molecular properties, and applications.

Substituent Effects: Iodo vs. Hydroxy, Bromo, and Oxo Groups

Key Observations :

- Iodo substituent : Enhances molecular weight (~325 vs. ~215 for hydroxy analogs) and enables cross-coupling or nucleophilic substitution reactions.

- Hydroxy group : Increases polarity and solubility (e.g., log P reduction) but reduces stability under acidic conditions .

- Oxo group : Modifies electronic properties, making the compound a candidate for reductions or condensations .

Stereochemical and Conformational Variations

Cis/Trans Isomerism :

- tert-Butyl (cis-4-hydroxycyclohexyl)carbamate (CAS 167081-25-6) and tert-butyl (trans-4-hydroxycyclohexyl)carbamate (CAS 111300-06-2) exhibit distinct solubility and crystallinity due to cyclohexane ring conformation .

- The iodine substituent in the target compound likely influences ring puckering, affecting its interaction with chiral catalysts or enzymes.

Ring Size :

Physicochemical Properties

Implications :

- The iodine substituent increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility.

- Hydroxy analogs exhibit higher TPSA, favoring solubility in polar solvents .

Preparation Methods

Reduction and Iodination of 4-Substituted Cyclohexanones

A common method involves starting from 4-substituted cyclohexanones, such as 4-(4-nitrophenyl)cyclohexan-1-one, which undergoes reduction followed by iodination:

- Reduction: Sodium borohydride (NaBH4) in methanol at 0 °C reduces 4-(4-nitrophenyl)cyclohexan-1-one to the corresponding cyclohexanol intermediate.

- Iodination: The alcohol is converted to the iodide using triphenylphosphine (PPh3), imidazole, and iodine in an appropriate solvent, typically dichloromethane, under mild conditions.

This two-step sequence produces 1-(4-iodocyclohexyl)-4-nitrobenzene as an intermediate, which can be further transformed or deprotected to yield the target iodocyclohexyl derivative.

Direct Iodination of Cyclohexyl Alcohols

Alternatively, direct iodination of cyclohexyl alcohols protected as carbamates can be performed:

- The hydroxy group of tert-butyl 4-hydroxycyclohexylcarbamate is converted to the iodide using iodine and triphenylphosphine in the presence of imidazole.

- This reaction proceeds under mild, anhydrous conditions, typically at room temperature, with good yields (e.g., 72% reported for similar azepane derivatives).

Carbamate Protection: Formation of tert-Butyl Carbamates

The amino group on the cyclohexyl ring is protected as a tert-butyl carbamate (Boc group) to stabilize the intermediate and facilitate further synthetic transformations:

- Reagents: Di-tert-butyl dicarbonate (Boc2O) is used as the Boc-protecting agent.

- Conditions: The reaction is typically carried out in anhydrous tetrahydrofuran (THF) with triethylamine (Et3N) as a base, under nitrogen atmosphere.

- Temperature: Initial cooling to 0 °C followed by stirring at room temperature overnight ensures complete conversion.

- Work-up: The reaction mixture is diluted with water, extracted with ethyl acetate or diethyl ether, dried, and purified by column chromatography.

Typical Experimental Procedure Summary

| Step | Reagents & Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1. Reduction | NaBH4 (1.2 equiv), MeOH, 0 °C to RT, 3 h | Reduction of cyclohexanone to cyclohexanol | Crude product used directly |

| 2. Iodination | I2, PPh3 (1.5 equiv), imidazole, DCM, RT, 16 h | Conversion of hydroxy group to iodide | High yield, mild conditions |

| 3. Boc Protection | Boc2O (1.1 equiv), Et3N (2 equiv), anhydrous THF, 0 °C to RT, overnight | Protection of amino group as tert-butyl carbamate | Purified by flash chromatography |

Research Findings and Analysis

- The iodination step using triphenylphosphine and iodine is highly efficient and selective for primary and secondary alcohols on cyclohexyl rings, avoiding over-iodination or side reactions.

- Boc protection under mild basic conditions is well-established, providing stable carbamate derivatives that are easily purified and characterized by NMR and mass spectrometry.

- Purification by silica gel flash chromatography using ethyl acetate/hexane mixtures ensures high purity of tert-butyl (4-iodocyclohexyl)carbamate.

- The overall synthetic route is scalable and reproducible, suitable for preparing gram-scale quantities for research applications.

Summary Table of Preparation Methods

Q & A

Q. What advanced techniques assess its stability under reactive conditions (e.g., acidic/basic environments)?

- Methodological Answer :

- pH Stability Studies : Incubate in buffers (pH 1–13) and monitor degradation via HPLC.

- Forced Degradation : Expose to oxidative (H₂O₂), thermal (40–60°C), and photolytic (UV light) stress .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.